9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopentane ring fused to a chromene system. Its molecular formula is with a molecular weight of approximately 336.3811 g/mol . The compound features a methoxybenzyl ether substituent at the 9-position and a methyl group at the 7-position, contributing to its distinct chemical properties and potential biological activities.
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize analogs.
Research indicates that 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits several biological activities:
These activities make it a candidate for further pharmacological studies.
The synthesis of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves several key steps:
These methods can be optimized for yield and purity using various solvents and catalysts.
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has potential applications in:
Interaction studies are crucial for understanding how 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one interacts with biological systems. Preliminary investigations indicate:
These studies are vital for advancing its development as a therapeutic agent.
Several compounds share structural similarities with 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Notable examples include:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C21H19F O4 | Contains a fluorine atom instead of a methoxy group |
| 8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C21H20Cl O4 | Chlorine substitution changes electronic properties |
| 9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C20H20O3 | Lacks methoxy substitution; simpler structure |
The uniqueness of 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and structural configuration. This influences its reactivity and biological profile compared to similar compounds, potentially leading to distinct therapeutic applications. The presence of both methoxy and benzyl groups enhances its lipophilicity and may improve membrane permeability, making it more effective in biological systems.